6-methoxy-N-((tetrahydrofuran-2-yl)methyl)pyridazine-3-carboxamide
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Overview
Description
“6-methoxy-N-((tetrahydrofuran-2-yl)methyl)pyridazine-3-carboxamide” is a compound that has been studied for its potential therapeutic applications in autoimmune diseases . It is a derivative with an N-(methyl-d3)pyridazine-3-carboxamide skeleton that binds to the TYK2 pseudokinase domain .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridazine ring, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Scientific Research Applications
Heterocyclic Derivative Syntheses
- Subheading : Synthesis and Applications in Organic Chemistry
- Content : A study by Bacchi et al. (2005) describes the catalytic reactions of 4-Yn-1-ones, leading to the formation of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. These reactions, carried out under oxidative carbonylation conditions, demonstrate the utility of these compounds in organic synthesis and the creation of structurally diverse molecules (Bacchi et al., 2005).
Novel Analogue of Guanine
- Subheading : Exploration in Nucleic Acid Chemistry
- Content : Ehler et al. (1977) investigated a compound related to 6-methoxy-N-((tetrahydrofuran-2-yl)methyl)pyridazine-3-carboxamide, specifically 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, as a new guanine analogue. This research highlights the potential of such compounds in the study and manipulation of nucleic acids, although the specific analogue did not exhibit significant antiviral activity (Ehler et al., 1977).
Synthesis of 6-Methoxyimidazo[1,2-b]pyridazines
- Subheading : Contributions to Heterocyclic Chemistry
- Content : Lombardino (1968) reports the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and related compounds, demonstrating the versatility of such molecules in creating a variety of carboxylic acids, esters, and salts. This work contributes to the broader field of heterocyclic chemistry, offering insights into the synthesis and properties of imidazo[1,2-b]pyridazines (Lombardino, 1968).
Novel Pyrazole Carboxamide, Pyridazine, and Thienopyridazine Derivatives
- Subheading : Application in Antibacterial Studies
- Content : Othman and Hussein (2020) explored the synthesis of novel compounds including 1,6-dihydropyridazine-3-carboxamide derivatives. These compounds were tested for their antibacterial bioactivity against various Gram-positive and Gram-negative strains. This study showcases the potential biomedical applications of these compounds in developing new antibacterial agents (Othman & Hussein, 2020).
Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
- Subheading : Cancer Research Application
- Content : Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related compounds, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This highlights the potential of these compounds in cancer research and the development of new chemotherapeutic agents (Hassan et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-methoxy-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-16-10-5-4-9(13-14-10)11(15)12-7-8-3-2-6-17-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBZMKGFQBWWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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